molecular formula C15H11F2N3O2 B11114145 2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-2-oxoacetamide

2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-2-oxoacetamide

Cat. No.: B11114145
M. Wt: 303.26 g/mol
InChI Key: LTJXHPLUXQHIDD-GIJQJNRQSA-N
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Description

N-(4-FLUOROPHENYL)-2-{2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is a complex organic compound characterized by the presence of fluorophenyl groups and a hydrazino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-2-{2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-fluorobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-2-{2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-FLUOROPHENYL)-2-{2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties, such as heat resistance.

Mechanism of Action

The mechanism by which N-(4-FLUOROPHENYL)-2-{2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are modulated by the compound, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)benzamide: Shares the fluorophenyl group but differs in the overall structure.

    Poly(N-(4-fluorophenyl) maleimide-alt-triallyl isocyanurate): Known for its heat-resistant properties and used in advanced materials.

Uniqueness

N-(4-FLUOROPHENYL)-2-{2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is unique due to its combination of fluorophenyl groups and hydrazino functionality, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C15H11F2N3O2

Molecular Weight

303.26 g/mol

IUPAC Name

N-(4-fluorophenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide

InChI

InChI=1S/C15H11F2N3O2/c16-11-3-1-10(2-4-11)9-18-20-15(22)14(21)19-13-7-5-12(17)6-8-13/h1-9H,(H,19,21)(H,20,22)/b18-9+

InChI Key

LTJXHPLUXQHIDD-GIJQJNRQSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)F)F

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C(=O)NC2=CC=C(C=C2)F)F

Origin of Product

United States

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